Cas no 1698648-77-9 (1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine)

1-(3-Methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine is a specialized triazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a 1,2,4-triazole core with a methoxy-methylbutyl side chain, offering unique reactivity and stability. The compound’s amine functionality enhances its versatility as an intermediate in synthetic chemistry, particularly for the development of biologically active molecules. Its methoxy and alkyl substituents may contribute to improved solubility and metabolic stability, making it a candidate for further study in drug discovery. The compound’s precise properties depend on its synthesis and purification, but its structural features suggest utility in targeted molecular design.
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine structure
1698648-77-9 structure
商品名:1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
CAS番号:1698648-77-9
MF:C8H16N4O
メガワット:184.238841056824
CID:6016899
PubChem ID:103033686

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

    • 1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
    • 1698648-77-9
    • EN300-1107506
    • インチ: 1S/C8H16N4O/c1-8(2,13-3)4-5-12-6-10-7(9)11-12/h6H,4-5H2,1-3H3,(H2,9,11)
    • InChIKey: CORRKWMIZXCWHG-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C)(C)CCN1C=NC(N)=N1

計算された属性

  • せいみつぶんしりょう: 184.13241115g/mol
  • どういたいしつりょう: 184.13241115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 66Ų

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1107506-5.0g
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
1698648-77-9
5g
$3520.0 2023-05-27
Enamine
EN300-1107506-0.25g
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
1698648-77-9 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1107506-2.5g
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
1698648-77-9 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1107506-5g
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
1698648-77-9 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1107506-10g
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
1698648-77-9 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1107506-10.0g
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
1698648-77-9
10g
$5221.0 2023-05-27
Enamine
EN300-1107506-0.05g
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
1698648-77-9 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1107506-0.5g
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
1698648-77-9 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1107506-0.1g
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
1698648-77-9 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1107506-1.0g
1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine
1698648-77-9
1g
$1214.0 2023-05-27

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine 関連文献

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amineに関する追加情報

Introduction to 1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine (CAS No. 1698648-77-9)

1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1698648-77-9, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their broad spectrum of biological activities. The presence of a 3-methoxy-3-methylbutyl side chain and an amine functional group at the 3-position of the triazole ring imparts distinct chemical reactivity and potential therapeutic applications.

The 1H-1,2,4-triazol-3-amine core structure is a key feature that contributes to the compound's pharmacological profile. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable scaffolds in drug design. The 3-methoxy-3-methylbutyl substituent enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and bioavailability. This combination of structural elements makes 1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine and biological targets. Studies have indicated that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. The amine group at the 3-position of the triazole ring can form hydrogen bonds with polar residues in protein active sites, potentially modulating enzyme function. This has led to interest in exploring its role in developing novel anti-inflammatory agents.

In addition to its potential anti-inflammatory properties, preliminary research suggests that 1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine may have antimicrobial effects. The triazole moiety is well-documented for its ability to disrupt fungal cell membranes by inhibiting ergosterol biosynthesis. The 3-methoxy-3-methylbutyl group could further enhance these effects by improving solubility and membrane penetration. These findings are particularly relevant in the context of rising antimicrobial resistance, where novel compounds like 1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine could provide alternative therapeutic strategies.

The synthesis of 1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 3-methoxy-3-methylbutyl side chain necessitates careful selection of protecting groups and reagents to ensure regioselectivity and high yield. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct larger-scale studies and clinical trials.

One of the most exciting aspects of studying 1-(3-methoxy-3-methylbutyl)-1H-1,2,4-triazol-3-aminesubstance is its versatility as a pharmacophore. By modifying different parts of its structure, researchers can fine-tune its biological activity to target specific diseases or conditions. For instance, replacing the amino group at the 5-position with other functional groups could alter its metabolic stability or binding affinity. This flexibility underscores the importance of 1698648:77:9 as a building block for drug discovery efforts.

Recent publications have highlighted the use of 1698648:77:9 in combination therapies aimed at overcoming drug resistance. Its ability to interact with multiple targets simultaneously makes it an attractive candidate for synergistic approaches in treating complex diseases such as cancer or neurodegenerative disorders. Such studies not only demonstrate its therapeutic potential but also provide insights into how triazole derivatives can be optimized for clinical applications.

The development of novel delivery systems has also been a focus area for researchers working with compounds like 1698648:77:9. Nanotechnology-based formulations offer improved bioavailability and targeted release profiles, which could enhance therapeutic efficacy while minimizing side effects. These innovations are critical for translating laboratory findings into viable clinical treatments.

Ethical considerations play a significant role in the research and development process of such compounds. Ensuring responsible use and dissemination of information is paramount to maintaining public trust and fostering scientific progress. Collaborative efforts between academia and industry are essential for advancing knowledge while adhering to ethical standards.

The future prospects for 1698648:77:9 are promising given its unique structural features and demonstrated biological activities. Continued research will likely uncover new therapeutic applications and refine synthetic strategies for producing high-purity samples efficiently. As our understanding of molecular interactions grows more sophisticated, 1698648:77:9 will undoubtedly remain at forefrontof pharmaceutical innovation.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd